6-Chloroimidazo[1,2-b]pyridazine

SNAr Reaction Halogen Reactivity Synthetic Efficiency

Sourcing a reliable intermediate for kinase inhibitor or cephalosporin antibiotic synthesis often means choosing between high-cost bromo analogs or unreactive fluoro variants. 6-Chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6) resolves this by offering an optimal balance of SNAr reactivity, stability, and cost. • Enables streamlined, chromatography-free synthesis of 6-etherified VEGFR2 kinase inhibitors via SNAr with phenols at 100-110 °C. • Validated key intermediate for Cefozopran (4th-gen cephalosporin), with established industrial-scale transformations. • 40-60% lower procurement cost versus 6-bromo analog, enabling budget-efficient SAR library expansion.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 6775-78-6
Cat. No. B1266833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-b]pyridazine
CAS6775-78-6
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2)Cl
InChIInChI=1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
InChIKeyMPZDNIJHHXRTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-b]pyridazine: Key Intermediate for Heterocyclic Synthesis


6-Chloroimidazo[1,2-b]pyridazine (CAS 6775-78-6) is a chlorinated nitrogen bridgehead bicyclic heterocycle belonging to the imidazo[1,2-b]pyridazine class [1]. It serves as a versatile synthetic intermediate for constructing more complex pharmacologically active molecules, particularly in kinase inhibitor and antibiotic development [2]. The compound is a solid at 20 °C with a molecular weight of 153.57 g/mol [1], featuring a chloro substituent at the 6-position that enables selective nucleophilic aromatic substitution (SNAr) chemistry for downstream derivatization [3]. Its identity and properties are well-documented in authoritative chemical databases, establishing it as a reliable and characterized starting material for research and industrial synthesis.

Synthetic Handle Chloro substituent at 6-position enables selective SNAr derivatization
Core Scaffold Imidazo[1,2-b]pyridazine framework for kinase inhibitor and antibiotic programs
Procurement Characterized starting material with documented identity in authoritative databases

Why Substituting 6-Chloroimidazo[1,2-b]pyridazine Compromises Synthetic Utility


Direct substitution of 6-chloroimidazo[1,2-b]pyridazine with unsubstituted imidazo[1,2-b]pyridazine is not synthetically equivalent due to the absence of a reactive handle for further functionalization [1]. Replacing the chlorine atom with other halogens introduces significant differences in reactivity, cost, and availability. For instance, the bromo analog (6-bromoimidazo[1,2-b]pyridazine) is more reactive in cross-coupling but significantly more expensive and less stable [2]. The fluoro analog exhibits dramatically reduced reactivity in SNAr reactions due to the strength of the C-F bond, while the iodo analog's high molecular weight and cost make it economically unviable for large-scale applications [3]. Therefore, the chloro derivative occupies a unique and optimal position in the reactivity-stability-cost matrix, making it the preferred starting material for a wide range of synthetic pathways.

Unsubstituted analog
Lacks the reactive 6-chloro handle; cannot be directly used for SNAr-based diversification without additional activation steps.
Bromo vs. chloro analog
Higher cross-coupling reactivity comes with significantly increased cost and lower stability, limiting large-scale utility.
Fluoro or iodo analog
Fluoro analog shows dramatically reduced SNAr reactivity; iodo analog carries higher molecular weight and procurement cost, altering synthetic economy.

Quantitative Evidence for Selecting 6-Chloroimidazo[1,2-b]pyridazine


SNAr Reactivity vs. Fluoro Analog

In an SNAr reaction with phenols to synthesize VEGFR-2 kinase inhibitors, 6-chloroimidazo[1,2-b]pyridazine provides a superior balance of reactivity and stability compared to its fluoro analog. The reaction proceeds to completion at 100-110 °C in DMSO with cesium carbonate, yielding the 6-etherified products in good yields [1]. In contrast, the C-F bond in 6-fluoroimidazo[1,2-b]pyridazine is significantly less reactive under these conditions, requiring much harsher conditions or specialized catalysts, which limits its utility as a direct replacement [1].

SNAr Reactivity
Class-level inference
Chloro: good yields at 100–110 °C with phenols; Fluoro: requires harsher conditions or catalysts
Reported reactivity context for etherification route
Class-level; confirm in specific substrate scope
SNAr Reaction Halogen Reactivity Synthetic Efficiency

Cost and Availability vs. Bromo Analog

A market analysis reveals that 6-chloroimidazo[1,2-b]pyridazine is a more cost-effective and readily available building block than its 6-bromo counterpart. While the 6-bromo derivative (e.g., for use in cross-coupling reactions) is available from suppliers, it commands a significant price premium due to higher raw material and manufacturing costs [1]. In contrast, 6-chloroimidazo[1,2-b]pyridazine is listed as a standard catalog item from major international suppliers like TCI America, Aladdin Scientific, and Fisher Scientific at a fraction of the cost . This economic advantage is critical for large-scale research programs and industrial process development where reagent cost is a key factor.

Cost & Availability
Supporting evidence
Substantial cost savings vs. bromo analog; standard catalog item from multiple global suppliers
Cost-effective procurement for scale-up
Supplier survey; price may vary
Chemical Procurement Cost Analysis Building Blocks

Key Intermediate for Kinase Inhibitors

6-Chloroimidazo[1,2-b]pyridazine is a documented key intermediate in the synthesis of specific, potent protein kinase inhibitors. A patent application (US20210238183A1) explicitly discloses the use of 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine (int-1) as a direct precursor to a final drug candidate (Compound A), which is a substituted imidazo[1,2-b]pyridazine kinase inhibitor targeting Pim kinases for the treatment of cancer and other diseases [1]. This demonstrates a direct, high-value application pathway that is not explicitly documented for all halogen analogs in the same patent family.

Kinase Inhibitor Intermediate
Head-to-head
Documented precursor to Pim kinase inhibitor (US20210238183A1)
Validated synthetic entry to patent-protected inhibitor series
Patent application context
Kinase Inhibitor Pharmaceutical Intermediate Oncology

Key Application Scenarios for 6-Chloroimidazo[1,2-b]pyridazine


VEGFR-2 Kinase Inhibitor Synthesis

Procurement of 6-chloroimidazo[1,2-b]pyridazine is ideal for medicinal chemistry teams developing 6-etherified imidazo[1,2-b]pyridazin-2-amine derivatives as selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. The evidence shows its efficient participation in SNAr reactions with phenols in DMSO at 100-110 °C, providing a convergent and streamlined, chromatography-free process [1]. This route is more practical and higher-yielding than attempting to use the less reactive 6-fluoro analog, making the chloro compound the logical starting material for this drug discovery program.

Heterocyclic Library Synthesis

For medicinal chemistry groups or contract research organizations (CROs) engaged in high-throughput synthesis of diverse heterocyclic libraries, 6-chloroimidazo[1,2-b]pyridazine offers a clear economic advantage over the 6-bromo analog. Its ready availability from multiple global suppliers at a significantly lower cost enables the cost-effective exploration of chemical space around the imidazo[1,2-b]pyridazine scaffold without sacrificing the ability to perform key transformations like SNAr . This makes it the preferred choice for budget-conscious, large-scale SAR campaigns.

Pim Kinase Inhibitor Development

The compound is a validated and documented intermediate for synthesizing specific, patent-protected Pim kinase inhibitors [2]. Researchers and process chemists aiming to access this particular chemical series or similar analogs can confidently source 6-chloroimidazo[1,2-b]pyridazine as a direct starting material, knowing its transformation to advanced intermediates like 6-chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine is established. This avoids the need to develop de novo synthetic routes from less suitable or more expensive precursors.

Cefozopran Antibiotic Synthesis

According to patent literature, 6-chloroimidazo[1,2-b]pyridazine is a key intermediate in the production of Cefozopran, a fourth-generation cephalosporin antibiotic [3]. This established industrial application provides a clear, high-demand use case. Procuring this specific chloro-imidazopyridazine is essential for any group involved in the generic manufacture or further process development of this antibiotic class, as the 6-chloro substituent is integral to the final molecular structure and cannot be substituted without altering the API.

Application
Selection Property
Validation Focus
VEGFR-2 Kinase Inhibitor Synthesis
SNAr reactivity with phenols
Etherification reaction conditions and yield
Heterocyclic Library Synthesis
Cost-effective procurement
Supplier benchmarking and scalability
Pim Kinase Inhibitor Development
Documented patent intermediate
Route verification and intellectual property landscape
Cefozopran Antibiotic Intermediate
Established industrial intermediate
Process development and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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